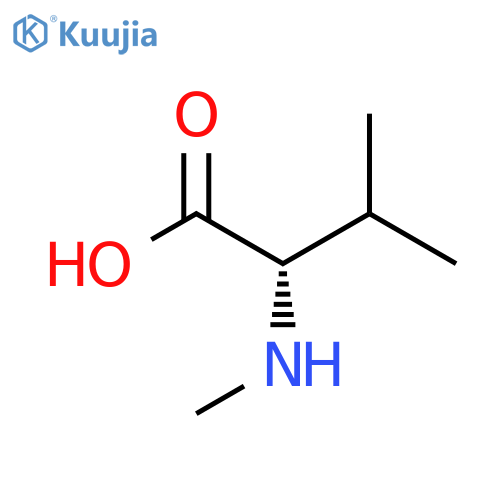

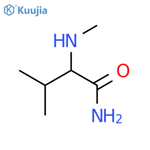

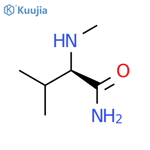

Synthesis of optically active α-methylamino acids and amides through biocatalytic kinetic resolution of amides

,

Tetrahedron: Asymmetry,

2005,

16(14),

2409-2416